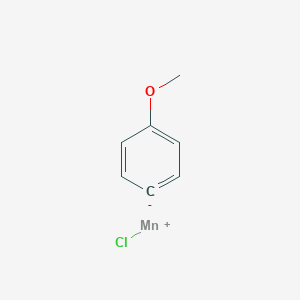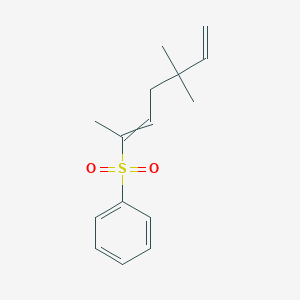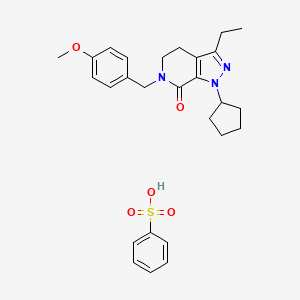
Agn-PC-0mttvf
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Agn-PC-0mttvf is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0mttvf involves a series of chemical reactions that require precise conditions. One common method includes the reduction of silver nitrate (AgNO3) in the presence of a stabilizing agent. This process typically involves the use of a reducing agent such as sodium borohydride (NaBH4) under controlled temperature and pH conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced techniques such as electrospinning and ultraviolet (UV) reduction. These methods ensure the consistent quality and yield of the compound, making it suitable for large-scale applications .
Análisis De Reacciones Químicas
Types of Reactions
Agn-PC-0mttvf undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s structure and the reagents used.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide (H2O2) under acidic conditions.
Reduction: The reduction of this compound is commonly achieved using sodium borohydride (NaBH4) in an aqueous solution.
Substitution: Substitution reactions involving this compound often require halogenating agents like chlorine (Cl2) or bromine (Br2) under controlled conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of this compound typically yields silver oxide (Ag2O), while reduction reactions produce elemental silver (Ag) .
Aplicaciones Científicas De Investigación
Agn-PC-0mttvf has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions due to its high reactivity and stability.
Biology: this compound is employed in biological assays and imaging techniques because of its unique optical properties.
Medicine: The compound has shown promise in drug delivery systems and as an antimicrobial agent.
Industry: This compound is utilized in the production of electronic components and sensors due to its excellent conductivity and stability
Mecanismo De Acción
The mechanism by which Agn-PC-0mttvf exerts its effects involves interactions with molecular targets and pathways. In biological systems, the compound interacts with cellular membranes and proteins, leading to the disruption of cellular processes. This interaction is primarily mediated through the generation of reactive oxygen species (ROS), which cause oxidative stress and damage to cellular components .
Comparación Con Compuestos Similares
Similar Compounds
AGN-PC-0MXVWT: Similar to Agn-PC-0mttvf, this compound is known for its high affinity and efficacy in inhibiting specific molecular targets.
AGN-PC-0CUK9P: Another related compound, AGN-PC-0CUK9P, demonstrates dual inhibition properties, making it effective in targeting multiple pathways.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of stability, reactivity, and versatility. These properties make it an ideal candidate for a wide range of applications, from catalysis to biomedical research .
Propiedades
Número CAS |
303752-15-0 |
|---|---|
Fórmula molecular |
C27H33N3O5S |
Peso molecular |
511.6 g/mol |
Nombre IUPAC |
benzenesulfonic acid;1-cyclopentyl-3-ethyl-6-[(4-methoxyphenyl)methyl]-4,5-dihydropyrazolo[3,4-c]pyridin-7-one |
InChI |
InChI=1S/C21H27N3O2.C6H6O3S/c1-3-19-18-12-13-23(14-15-8-10-17(26-2)11-9-15)21(25)20(18)24(22-19)16-6-4-5-7-16;7-10(8,9)6-4-2-1-3-5-6/h8-11,16H,3-7,12-14H2,1-2H3;1-5H,(H,7,8,9) |
Clave InChI |
ALBFUJAGJOCWST-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN(C2=C1CCN(C2=O)CC3=CC=C(C=C3)OC)C4CCCC4.C1=CC=C(C=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


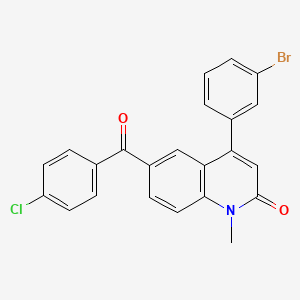
![Benzamide, N,N-bis(1-methylethyl)-2-[1-(trimethylsilyl)ethyl]-](/img/structure/B12579174.png)
![[(Methaneseleninyl)methyl]benzene](/img/structure/B12579186.png)



-](/img/structure/B12579212.png)
methyl}phosphonate](/img/structure/B12579215.png)
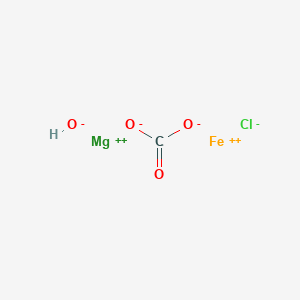
![1,1',1''-(Benzene-1,3,5-triyl)tri(bicyclo[2.1.0]pentane)](/img/structure/B12579232.png)
![1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B12579235.png)
![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxy-](/img/structure/B12579246.png)
